1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole
Description
The compound 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole features a fused [1,2,4]triazolo[1,5-c]quinazoline core linked to a 2-methylbenzodiazole moiety via an ethyl chain. A critical substituent is the 4-chlorobenzylsulfanyl group at position 5 of the triazoloquinazoline ring.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN6S/c1-17-28-22-8-4-5-9-23(22)32(17)15-14-24-30-25-20-6-2-3-7-21(20)29-26(33(25)31-24)34-16-18-10-12-19(27)13-11-18/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBSDKCMVZVXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core and the subsequent introduction of the benzodiazole moiety. Common synthetic routes involve nucleophilic substitution reactions, cyclization reactions, and the use of various reagents such as aryl amines and sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole and triazoloquinazoline moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like aryl amines for substitution reactions. Typical reaction conditions involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to the triazoloquinazoline class, which is known for diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfanyl vs. Sulfonyl/Amide Linkages :
The 4-chlorobenzylsulfanyl group in the target compound differs from sulfonyl or amide linkages in triazole derivatives (). Sulfonyl groups enhance specificity in triazole-based inhibitors (e.g., Fig 5A), while sulfanyl groups may improve membrane permeability due to increased lipophilicity .
Chlorophenyl vs. Fluorophenyl Substituents :
The 4-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl group in . Fluorine substitution often improves metabolic stability and binding affinity, while chlorine may enhance hydrophobic interactions .
Benzodiazole Moiety: The 2-methylbenzodiazole group is unique compared to simpler triazole or quinazolinone cores in analogs.
Computational and Bioactivity Comparisons
Similarity Metrics :
The Tanimoto and Dice coefficients () quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto indexing . Applying these metrics, the target compound likely shares moderate similarity (<50%) with sulfonyl-triazole analogs due to divergent core structures.Bioactivity Clustering : Hierarchical clustering of bioactivity profiles () suggests that compounds with similar structures cluster by mode of action. The target compound’s triazoloquinazoline core may align with kinase inhibitors, while benzodiazole-containing analogs could cluster with DNA-binding agents .
Biological Activity
The compound 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C22H21ClN6OS
- Molecular Weight : 452.97 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have displayed activity against various bacterial strains and fungi. Specifically, quinazoline derivatives with a 4-chlorophenyl group have shown enhanced activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for treating neurodegenerative diseases such as Alzheimer's disease .
Enzyme Inhibition
The compound's structural components suggest potential inhibition of cholinesterases. In vitro studies have indicated that related compounds can inhibit AChE and BChE with IC50 values in the low micromolar range. For example, a derivative with a similar scaffold exhibited an IC50 of 1.6 µM for AChE and 3.7 µM for BChE . This indicates that modifications to the benzodiazole and triazole moieties can enhance biological activity.
Cytotoxicity and Anticancer Potential
The anticancer potential of benzodiazole derivatives has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against cancer cell lines. The presence of the sulfanyl group in the structure may contribute to this activity by influencing cellular uptake and interaction with target proteins .
Case Study 1: Inhibition of Cholinesterases
A study synthesized several quinazoline derivatives and evaluated their inhibitory effects on AChE and BChE. The results indicated that compounds featuring the 4-chlorophenyl substitution at specific positions exhibited superior inhibition compared to standard drugs like galantamine .
| Compound | IC50 (AChE) | IC50 (BChE) |
|---|---|---|
| Compound 5f | 1.6 µM | 3.7 µM |
| Galantamine | 4.0 µM | 8.0 µM |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of quinazoline derivatives against gram-positive and gram-negative bacteria as well as fungi. The findings suggested that certain substitutions led to enhanced activity against Staphylococcus aureus and Escherichia coli .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Interaction with active sites of AChE and BChE through hydrogen bonding and hydrophobic interactions.
- Cellular Uptake : The lipophilicity indicated by logP values suggests favorable membrane permeability.
- Cytotoxic Pathways : Induction of apoptosis in cancer cells through disruption of mitochondrial functions or interference with cell cycle progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
